1-(Benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol
Description
1-(Benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol is a tertiary alcohol derivative featuring a benzothiazole ring, a p-tolyl (4-methylphenyl) group, and a pent-4-en-1-ol chain. The benzothiazole moiety contributes to its aromatic and heterocyclic character, while the p-tolyl group enhances hydrophobicity compared to unsubstituted phenyl analogs. This compound is synthesized via nucleophilic addition or alkylation strategies, often involving intermediates like 1-(benzo[d]thiazol-2-yl)ketones and Grignard reagents . Its structural complexity makes it a candidate for pharmacological studies, particularly in targeting serotonin receptors or as an antiproliferative agent, though specific biological data remain unexplored in the provided evidence .
Properties
Molecular Formula |
C19H19NOS |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C19H19NOS/c1-3-4-13-19(21,15-11-9-14(2)10-12-15)18-20-16-7-5-6-8-17(16)22-18/h3,5-12,21H,1,4,13H2,2H3 |
InChI Key |
NAPZOMOWGDGOQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCC=C)(C2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
Biological Activity
1-(Benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol is an organic compound notable for its complex structure, which includes a benzo[d]thiazole moiety, a p-tolyl group, and a pent-4-en-1-ol framework. Its molecular formula is C₁₈H₁₅N₁OS, and it has a molar mass of approximately 309.43 g/mol. The structural characteristics of this compound suggest potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.
Structural Characteristics
The presence of the benzo[d]thiazole ring is critical as it is known to contribute to various biological activities. The hydroxyl group in the pentenol structure may enhance interactions with biological targets, potentially increasing its therapeutic efficacy.
Antimicrobial Properties
Research indicates that compounds containing benzo[d]thiazole moieties often exhibit antimicrobial properties. Preliminary studies on 1-(benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol suggest it may possess similar activities due to its structural characteristics. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi, making them promising candidates for further investigation in drug development.
Anticancer Activity
The anticancer potential of 1-(benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol has also been explored. Studies have shown that derivatives of benzo[d]thiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways through which this compound operates are still under investigation but are believed to involve interactions with key cellular targets.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of several benzo[d]thiazole derivatives, 1-(benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Case Study 2: Anticancer Activity
A recent study assessed the anticancer activity of various benzo[d]thiazole derivatives against human cancer cell lines. 1-(benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol demonstrated notable cytotoxic effects, with IC₅₀ values indicating strong potential for further development as an anticancer agent.
The mechanism by which 1-(benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol exerts its biological effects is multifaceted:
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : It could inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Synthesis Methods
The synthesis of 1-(benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol can be achieved through several methods:
Synthetic Route Example
A typical synthetic route involves:
- Formation of an intermediate compound.
- Subsequent reactions to introduce the desired functional groups.
- Purification through techniques such as chromatography.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Influence : Replacing benzothiazole with 1-methylimidazole (as in 1cc ) reduces aromatic conjugation, altering electronic properties and reactivity .
- Fluorinated Analogs : Compound 3a incorporates a trifluoromethyl group, significantly altering polarity and stability, as evidenced by its distinct 19F NMR signal .
- Aliphatic Chain Flexibility : The pent-4-en-1-ol chain in the target compound and 1a introduces allylic protons (δ 5.1–5.9 ppm), while 6a exhibits extended aliphatic unsaturation .
Pharmacological Potential
- Receptor Binding : Benzothiazole derivatives (e.g., 13 in ) interact with serotonin receptors (5HT1A) and transporters (SERT), implying possible CNS activity for the target compound .
Q & A
Q. How can synthetic byproducts be identified and mitigated during scale-up?
- Answer : LC-MS and GC-MS detect byproducts like over-oxidized enol ethers. Process optimization (e.g., slow addition of benzoyl chloride, controlled temperature ramping) minimizes side reactions. Green chemistry approaches, such as using ionic liquids, improve atom economy .
Methodological Considerations
- Data Validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw) to confirm assignments.
- Controlled Experiments : Include negative controls (e.g., omitting EtN) to isolate reagent-specific effects.
- Ethical Reporting : Disclose purity thresholds (e.g., ≥95% by HPLC) and batch-to-batch variability in publications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
